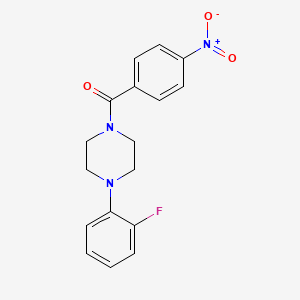![molecular formula C15H13ClN2O3S B5703878 3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5703878.png)
3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide, also known as CCTN, is a chemical compound that has been extensively studied for its potential use as a pharmacological tool in scientific research. This compound belongs to the class of amides and has a molecular weight of 345.8 g/mol.
作用機序
3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide inhibits the activity of PTP1B by binding to the catalytic site of the enzyme. This results in the dephosphorylation of insulin receptor substrate 1 (IRS-1), which is a downstream target of PTP1B. This leads to an increase in insulin signaling and glucose uptake in cells. 3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects
3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide has been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide has been shown to inhibit the production of inflammatory cytokines in macrophages, which may have implications for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide in lab experiments is its high potency and selectivity for PTP1B. 3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide has been shown to be a more potent inhibitor of PTP1B than other compounds such as vanadate and phenylarsine oxide. However, one limitation of using 3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide is its potential toxicity, as it has been shown to induce liver damage in some animal models. Additionally, 3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide may have off-target effects on other enzymes and proteins, which may complicate the interpretation of experimental results.
将来の方向性
There are several areas of future research that could be explored with regards to 3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide. One area of interest is the development of more potent and selective inhibitors of PTP1B, which could have implications for the treatment of diabetes and other metabolic disorders. Another area of research is the investigation of the role of PTP1B in cancer progression and the development of PTP1B-targeted therapies for cancer treatment. Additionally, the potential off-target effects of 3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide on other enzymes and proteins could be further investigated to better understand its mechanism of action.
合成法
The synthesis of 3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide involves the reaction of 4-chlorothiophenol with 3-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with 3-chloropropanoyl chloride in the presence of triethylamine to obtain 3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide. This synthesis method has been optimized to produce high yields of pure 3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide.
科学的研究の応用
3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide has been used as a pharmacological tool in various scientific research studies. It has been shown to inhibit the activity of the enzyme protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism. 3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide has been used as a probe to study the role of PTP1B in various cellular processes.
特性
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(3-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c16-11-4-6-14(7-5-11)22-9-8-15(19)17-12-2-1-3-13(10-12)18(20)21/h1-7,10H,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWRWCYKKKEPMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfanyl]-N-(3-nitrophenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(3-methylphenoxy)phenyl]-3-nitrobenzamide](/img/structure/B5703795.png)
![2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5703802.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5703808.png)
![N-ethyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5703815.png)


![N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5703834.png)


![N,N-dimethyl-4-[3-(4-phenyl-1-piperazinyl)-1-propen-1-yl]aniline](/img/structure/B5703849.png)
![methyl [5-(2-methoxy-2-oxoethoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5703857.png)

![3-(2-furyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5703861.png)
![1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,4-diazepane](/img/structure/B5703883.png)